molecular formula C9H8BrN3 B6228650 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1368049-50-6

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No. B6228650
CAS RN: 1368049-50-6
M. Wt: 238.1
InChI Key:
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Description

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (3-Br-5-MIP) is an organobromine compound that is widely used in scientific research. It has been studied for its various applications in the fields of chemistry, biochemistry, pharmacology, and medicine. 3-Br-5-MIP has been found to be a useful tool for the synthesis of various compounds, as well as for its potential therapeutic applications.

Scientific Research Applications

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been studied for its various scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of peptide-based drugs and in the synthesis of organobromine compounds. Additionally, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to interact with the reactants and facilitate their reaction. Additionally, it is believed that 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine may act as an inhibitor of certain enzymes and may interact with certain receptors in the body.
Biochemical and Physiological Effects
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. Additionally, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine has been found to have an effect on the activity of certain enzymes, such as cytochrome P450. It has also been found to have an effect on the activity of certain hormones, such as melatonin.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine in laboratory experiments are that it is relatively inexpensive and easy to obtain. Additionally, it has been found to be a useful tool for the synthesis of various compounds. The limitations of using 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine in laboratory experiments are that it is a highly reactive compound and it can be toxic in high concentrations.

Future Directions

The future directions for research on 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine include further investigation into its potential therapeutic applications. Additionally, further research should be conducted on the biochemical and physiological effects of the compound. Additionally, further research should be conducted on the potential interactions between 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine and other compounds, as well as the potential interactions between 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine and various receptors in the body. Finally, further research should be conducted on the potential uses of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine in the synthesis of various compounds and materials.

Synthesis Methods

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can be synthesized through a variety of methods. It can be synthesized from the reaction of bromine and 1-methyl-1H-imidazol-2-yl)pyridine in aqueous solution at room temperature. The reaction yields a yellow-brown solution that contains 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine. Another synthesis method involves the reaction of bromine and 1-methyl-1H-imidazol-2-yl)pyridine in a polar solvent such as DMSO or DMF. This reaction yields a yellow-brown solution that contains 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves the bromination of 5-(1-methyl-1H-imidazol-2-yl)pyridine using bromine in acetic acid.", "Starting Materials": [ "5-(1-methyl-1H-imidazol-2-yl)pyridine", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 5-(1-methyl-1H-imidazol-2-yl)pyridine in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours until the reaction is complete.", "Quench the reaction by adding water and stirring.", "Extract the product with an organic solvent such as dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent." ] }

CAS RN

1368049-50-6

Product Name

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Molecular Formula

C9H8BrN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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